4-Ethenyl-3-methyl-4H-1,2,4-triazole
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Overview
Description
3-Methyl-4-vinyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its five-membered ring structure. This compound belongs to the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-vinyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another method includes the use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction . Additionally, triflic anhydride activation followed by microwave-induced cyclodehydration can be employed for the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Industrial Production Methods
Industrial production of 3-Methyl-4-vinyl-4H-1,2,4-triazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and environmentally benign solvents, such as polyethylene glycol, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-vinyl-4H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions and form complexes with transition metals .
Common Reagents and Conditions
Common reagents used in the reactions of 3-Methyl-4-vinyl-4H-1,2,4-triazole include ceric ammonium nitrate for oxidative cyclization, copper (II) catalysts for the construction of triazole-thione derivatives, and triflic anhydride for activation in cyclodehydration reactions .
Major Products
The major products formed from these reactions include 3,4,5-trisubstituted 1,2,4-triazoles, N-fused 1,2,4-triazoles, and various triazole-thione derivatives .
Scientific Research Applications
3-Methyl-4-vinyl-4H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-vinyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
3-Methyl-4-vinyl-4H-1,2,4-triazole can be compared with other similar compounds in the triazole family, such as:
1,2,3-Triazole: Known for its use in click chemistry and as a building block in drug design.
4-Methyl-4H-1,2,4-triazole-3-thiol: Used as a corrosion inhibitor and in the synthesis of metal complexes.
Fluconazole: A widely used antifungal agent with a triazole moiety.
The uniqueness of 3-Methyl-4-vinyl-4H-1,2,4-triazole lies in its vinyl group, which provides additional reactivity and potential for functionalization compared to other triazole derivatives.
Properties
CAS No. |
113444-42-1 |
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Molecular Formula |
C5H7N3 |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4-ethenyl-3-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-8-4-6-7-5(8)2/h3-4H,1H2,2H3 |
InChI Key |
OAVQVBUXSHAVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C=C |
Origin of Product |
United States |
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